![molecular formula C25H31N9O4 B1139215 4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide CAS No. 1379573-88-2](/img/structure/B1139215.png)

4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide

概要

説明

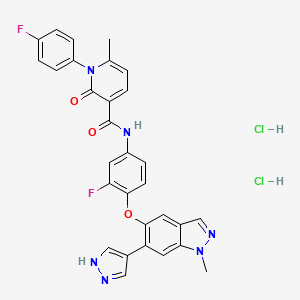

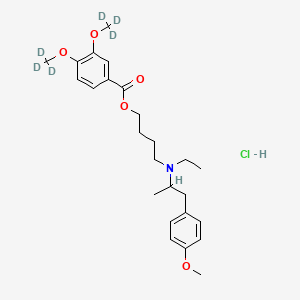

The compound is a potent and selective Lysine-specific demethylase 1 (LSD1) inhibitor . It is primarily used for cell structure applications . The compound is also known as CBB1007 .

Synthesis Analysis

The synthesis of similar compounds involves acylation reactions of piperazine with methacrylic anhydride and benzoyl chloride . The reaction yields novel unsaturated piperazine derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various methods such as melting point analysis, 1H NMR, 13C NMR, HRMS, and FTIR .Chemical Reactions Analysis

The compound is a potent and selective LSD1 inhibitor . It efficiently blocks LSD1-mediated demethylation of H3K4Me2 and H3K4Me .Physical And Chemical Properties Analysis

The compound is a solid and white in color . It is soluble in DMSO . The compound should be stored in a dark place, under an inert atmosphere, and at room temperature .科学的研究の応用

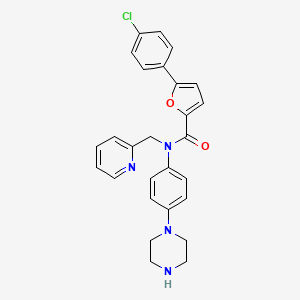

Antiviral and Antimicrobial Activities

Compounds related to 4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide have shown significant antiviral and antimicrobial activities. For instance, urea and thiourea derivatives of piperazine, including similar compounds, have been evaluated for their antiviral activity against Tobacco Mosaic Virus (TMV) and various antimicrobial activities, showing promising results in these fields (Reddy et al., 2013).

Synthesis of Biologically Active Compounds

The compound is an important intermediate in the synthesis of other biologically active compounds. For example, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a related compound, is synthesized as an important intermediate for creating biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Novel Bacterial Biofilm and MurB Inhibitors

Novel bis(pyrazole-benzofuran) hybrids with piperazine linkers, similar in structure to the compound , have shown potent inhibitory activities against bacterial biofilms and the MurB enzyme, which are critical in bacterial cell wall synthesis. These findings suggest potential applications in combating bacterial infections, particularly in strains resistant to standard antibiotics (Mekky & Sanad, 2020).

Anthelmintic Applications

Piperazine derivatives, including those structurally related to the compound, have been synthesized and evaluated for anthelmintic activity. These compounds have shown potential in treating infections by parasites like Trichinella spiralis, indicating their relevance in the development of new anthelmintic drugs (Sánchez-Alonso et al., 1989).

Antibacterial Activities

The synthesized piperazine derivatives have been investigated for their antibacterial activities. Studies have shown that certain piperazine compounds exhibit potent antibacterial activity against a range of bacterial strains, highlighting their potential use in developing new antibacterial agents (Qi, 2014).

作用機序

Safety and Hazards

将来の方向性

特性

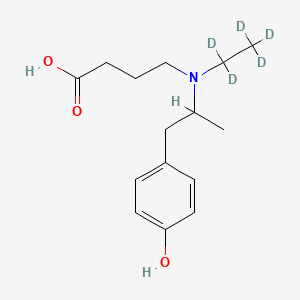

IUPAC Name |

4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N9O4/c26-22(27)18-1-3-19(4-2-18)23(35)31-9-11-32(12-10-31)24(36)20-13-17(14-21(15-20)34(37)38)16-30-5-7-33(8-6-30)25(28)29/h1-4,13-15H,5-12,16H2,(H3,26,27)(H3,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTVJNLOILHEKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 57345268 | |

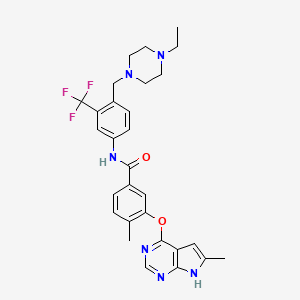

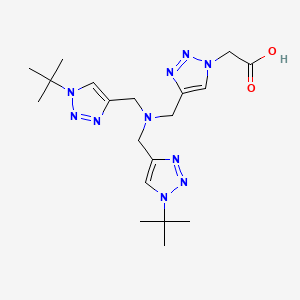

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1139141.png)

![2-(1-{[2-(5-Fluoro-1h-Indol-4-Yl)-4-(Morpholin-4-Yl)pyrido[3,2-D]pyrimidin-6-Yl]methyl}piperidin-4-Yl)propan-2-Ol](/img/structure/B1139148.png)

![azanium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1139150.png)